molecular formula C11H10ClNOS B1417766 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol CAS No. 856372-95-7

2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol

Cat. No. B1417766
CAS RN: 856372-95-7
M. Wt: 239.72 g/mol
InChI Key: BYMMHXKKRCODPE-UHFFFAOYSA-N
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Description

“2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol” is a chemical compound with the empirical formula C11H10ClNOS . It has a molecular weight of 239.72 . The compound is typically available in solid form .


Molecular Structure Analysis

The molecular structure of “2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol” can be represented by the SMILES string ClC1=CC2=NC=CC(SCCO)=C2C=C1 .


Physical And Chemical Properties Analysis

“2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol” is a solid substance . Its empirical formula is C11H10ClNOS and it has a molecular weight of 239.72 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol”, focusing on unique applications:

Antimalarial Activity

Compounds derived from 7-chloroquinolin-4-yl have been studied for their potential as antimalarial agents. They have been tested for their ability to inhibit heme crystallization, a vital process for the malaria parasite’s survival within the host’s red blood cells .

Antimicrobial Agents

The increase in strains of Candida albicans resistant to antifungal azoles has led to research into new antimicrobial agents. Compounds with the 7-chloroquinolin-4-yl moiety have been investigated for their effectiveness against this opportunistic fungus .

Anticancer Activity

Derivatives of 7-chloroquinolin-4-yl have also been synthesized and evaluated for their in vitro anticancer activity. This research is crucial in the ongoing search for new treatments against various forms of cancer .

Enzymatic Inhibition

The enzymatic activity of certain pathogens can be inhibited by compounds containing the 7-chloroquinolin-4-yl group, which may lead to new therapeutic approaches for treating infections .

ADME/Tox Profiling

In silico ADME/Tox profiling studies are essential for predicting the absorption, distribution, metabolism, excretion, and toxicity of new compounds. Optimization of these properties is crucial for developing effective and safe pharmaceuticals .

Click Chemistry Applications

Click chemistry is a versatile approach to synthesizing new compounds quickly and reliably. New derivatives of 7-chloroquinolin-4-yl have been synthesized using click chemistry techniques, showing moderate antimalarial activity .

properties

IUPAC Name

2-(7-chloroquinolin-4-yl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS/c12-8-1-2-9-10(7-8)13-4-3-11(9)15-6-5-14/h1-4,7,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMMHXKKRCODPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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